
2-Chloro-6-(1,1-difluoroethyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(1,1-difluoroethyl)pyrazine, also known as 2-C6FP, is a synthetic organic compound with a molecular formula of C5H5ClF2N2. It is an important intermediate for the synthesis of a variety of pharmaceuticals and other compounds. This compound has been studied for a range of applications including drug discovery, drug delivery, and diagnostic imaging.
Aplicaciones Científicas De Investigación
2-Chloro-6-(1,1-difluoroethyl)pyrazine has been studied for a variety of applications in scientific research. It has been used as a substrate for the preparation of fluorescent probes for imaging applications. It has also been used as a substrate for the preparation of inhibitors of enzymes such as cyclooxygenase-2 (COX-2). In addition, 2-Chloro-6-(1,1-difluoroethyl)pyrazine has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(1,1-difluoroethyl)pyrazine is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and other physiological processes. In addition, 2-Chloro-6-(1,1-difluoroethyl)pyrazine has been shown to inhibit the growth of cancer cells by blocking the activity of several proteins involved in cell growth and survival.
Biochemical and Physiological Effects
2-Chloro-6-(1,1-difluoroethyl)pyrazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 2-Chloro-6-(1,1-difluoroethyl)pyrazine has been shown to inhibit the growth of cancer cells by blocking the activity of several proteins involved in cell growth and survival. Furthermore, 2-Chloro-6-(1,1-difluoroethyl)pyrazine has been shown to have antioxidant and anti-inflammatory effects, as well as to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-6-(1,1-difluoroethyl)pyrazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high solubility in water and other solvents. In addition, it is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations to using 2-Chloro-6-(1,1-difluoroethyl)pyrazine in laboratory experiments. It has a relatively low stability in the presence of light and oxygen, making it difficult to store for long periods of time. In addition, it has a relatively low solubility in organic solvents, making it difficult to use in some applications.
Direcciones Futuras
2-Chloro-6-(1,1-difluoroethyl)pyrazine has a wide range of potential applications in scientific research. Future research should focus on developing new synthesis methods for 2-Chloro-6-(1,1-difluoroethyl)pyrazine, as well as exploring its potential as an anticancer agent. In addition, further research should focus on understanding the mechanism of action of 2-Chloro-6-(1,1-difluoroethyl)pyrazine and its effects on biochemical and physiological processes. Finally, research should focus on developing new applications for 2-Chloro-6-(1,1-difluoroethyl)pyrazine, such as its use as a fluorescent probe or inhibitor of enzymes.
Métodos De Síntesis
2-Chloro-6-(1,1-difluoroethyl)pyrazine is typically synthesized through a two-step reaction. The first step involves the reaction of 2-chloro-6-fluoro-3-nitropyridine with 1,1-difluoroethylene to form 2-chloro-6-fluoro-3-nitro-1,1-difluoroethylpyrazine. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride or sodium cyanoborohydride.
Propiedades
IUPAC Name |
2-chloro-6-(1,1-difluoroethyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-10-3-5(7)11-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSBLKDUROQSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC(=N1)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(1,1-difluoroethyl)pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole](/img/structure/B6299293.png)

![t-Butyl rac-(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride, 95%](/img/structure/B6299308.png)
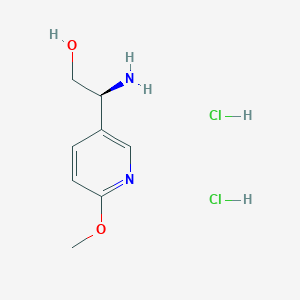
![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B6299318.png)

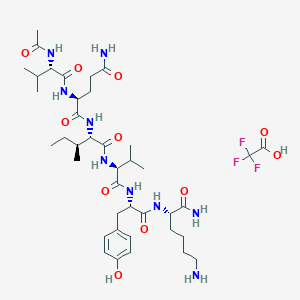
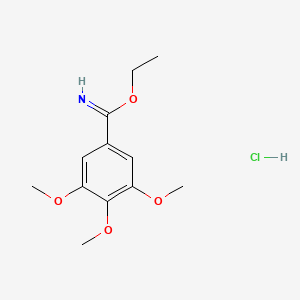
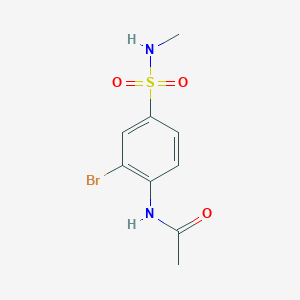
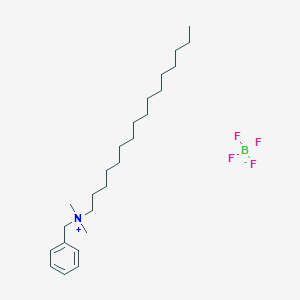


![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)